5-AMINO-3-[(1Z)-1-CYANO-2-[5-(2-NITROPHENYL)FURAN-2-YL]ETH-1-EN-1-YL]-1-(2-HYDROXYETHYL)-1H-PYRAZOLE-4-CARBONITRILE
Overview
Description
5-AMINO-3-[(1Z)-1-CYANO-2-[5-(2-NITROPHENYL)FURAN-2-YL]ETH-1-EN-1-YL]-1-(2-HYDROXYETHYL)-1H-PYRAZOLE-4-CARBONITRILE is a complex organic compound that belongs to the class of heterocyclic compounds. It features a pyrazole ring, which is known for its wide range of biological activities and applications in medicinal chemistry . The compound’s structure includes various functional groups such as amino, cyano, nitro, and hydroxyl groups, making it a versatile molecule for chemical reactions and applications.
Preparation Methods
The synthesis of 5-AMINO-3-[(1Z)-1-CYANO-2-[5-(2-NITROPHENYL)FURAN-2-YL]ETH-1-EN-1-YL]-1-(2-HYDROXYETHYL)-1H-PYRAZOLE-4-CARBONITRILE can be achieved through a multi-step process involving the formation of the pyrazole ring and subsequent functionalization. One common method involves the reaction of aromatic aldehydes, malono derivatives, and phenyl hydrazine derivatives in a one-pot, three-component synthesis . This reaction is typically carried out in green media such as water and ethanol at room temperature, making it an environmentally friendly approach.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The presence of the hydroxyl group allows for oxidation reactions, leading to the formation of carbonyl compounds.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The amino and cyano groups can participate in nucleophilic substitution reactions, allowing for the introduction of different substituents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas or sodium borohydride, and nucleophiles such as amines or thiols. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
5-AMINO-3-[(1Z)-1-CYANO-2-[5-(2-NITROPHENYL)FURAN-2-YL]ETH-1-EN-1-YL]-1-(2-HYDROXYETHYL)-1H-PYRAZOLE-4-CARBONITRILE has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its diverse biological activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals due to its versatile chemical properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with various molecular targets and pathways. The presence of multiple functional groups allows it to bind to different enzymes and receptors, leading to a range of biological effects. For example, the nitro group can undergo reduction to form reactive intermediates that interact with cellular components, while the cyano group can participate in nucleophilic addition reactions, affecting cellular processes.
Comparison with Similar Compounds
Compared to other similar compounds, 5-AMINO-3-[(1Z)-1-CYANO-2-[5-(2-NITROPHENYL)FURAN-2-YL]ETH-1-EN-1-YL]-1-(2-HYDROXYETHYL)-1H-PYRAZOLE-4-CARBONITRILE stands out due to its unique combination of functional groups and the resulting chemical properties. Similar compounds include:
5-Amino-4-cyanopyrazole: Known for its antibacterial activity.
1-Aryl-5-aminopyrazole: Acts as an NPY5 antagonist.
Pyrazole derivatives: Used in various pharmaceutical applications, such as PDE-5 inhibitors and HIV-reverse transcriptase inhibitors.
This compound’s unique structure and versatile reactivity make it a valuable molecule for research and industrial applications.
Properties
IUPAC Name |
5-amino-3-[(Z)-1-cyano-2-[5-(2-nitrophenyl)furan-2-yl]ethenyl]-1-(2-hydroxyethyl)pyrazole-4-carbonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N6O4/c20-10-12(18-15(11-21)19(22)24(23-18)7-8-26)9-13-5-6-17(29-13)14-3-1-2-4-16(14)25(27)28/h1-6,9,26H,7-8,22H2/b12-9+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHOFHJHNQJHLOG-FMIVXFBMSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(O2)C=C(C#N)C3=NN(C(=C3C#N)N)CCO)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C2=CC=C(O2)/C=C(\C#N)/C3=NN(C(=C3C#N)N)CCO)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N6O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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